molecular formula C6H5BF3NO2 B14908408 (6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid

(6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid

Cat. No.: B14908408
M. Wt: 190.92 g/mol
InChI Key: BGDTXPOECWQHRM-UHFFFAOYSA-N
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Description

(6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid is a fluorinated pyridine boronic acid derivative characterized by a difluoromethyl group at the 6-position, a fluorine atom at the 5-position, and a boronic acid moiety at the 2-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and materials science due to the synergistic effects of fluorine substituents and the boronic acid group, which enhance metabolic stability, bioavailability, and reactivity in Suzuki-Miyaura cross-coupling reactions .

Properties

Molecular Formula

C6H5BF3NO2

Molecular Weight

190.92 g/mol

IUPAC Name

[6-(difluoromethyl)-5-fluoropyridin-2-yl]boronic acid

InChI

InChI=1S/C6H5BF3NO2/c8-3-1-2-4(7(12)13)11-5(3)6(9)10/h1-2,6,12-13H

InChI Key

BGDTXPOECWQHRM-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC(=C(C=C1)F)C(F)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the borylation of halogenated pyridine derivatives using boron reagents under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents critically influence reactivity and physicochemical properties. Below is a comparative analysis with key analogs:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
(6-(Difluoromethyl)-5-fluoropyridin-2-yl)boronic acid -CF₂H (6), -F (5), -B(OH)₂ (2) C₆H₅BF₃NO₂ High reactivity in Suzuki couplings; potential kinase inhibitor applications
(5-Difluoromethylpyridin-3-yl)boronic acid (CAS 1382475-69-5) -CF₂H (5), -B(OH)₂ (3) C₆H₆BF₂NO₂ Lower steric hindrance at boronic acid site; used in heterocyclic drug synthesis
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS 205240-63-7) -Cl (2), -CF₃ (6), -B(OH)₂ (3) C₆H₄BClF₃NO₂ Strong electron-withdrawing effects from -CF₃; slower coupling kinetics
(3-Fluoropyridin-2-yl)boronic acid (CAS 1070774-29-6) -F (3), -B(OH)₂ (2) C₅H₅BFNO₂ High solubility in polar solvents; limited metabolic stability
(6-(Difluoromethoxy)pyridin-3-yl)boronic acid -O-CF₂H (6), -B(OH)₂ (3) C₆H₆BF₂NO₃ Improved hydrolytic stability due to ether linkage

Key Observations :

  • Electronic Effects : The electron-withdrawing -CF₃ group in [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid reduces boronic acid reactivity compared to the -CF₂H group in the target compound, which balances electron withdrawal and steric bulk .
  • Steric Hindrance : The 2-position boronic acid in the target compound may experience less steric interference than 3-position analogs (e.g., CAS 1382475-69-5), enhancing its utility in sterically demanding cross-couplings .
  • Metabolic Stability: Fluorine at the 5-position (target compound) improves metabolic stability over non-fluorinated analogs (e.g., (6-Methylpyridin-3-yl)boronic acid, CAS 659742-21-9) by reducing cytochrome P450 interactions .

Physicochemical Properties

Property Target Compound (5-Difluoromethylpyridin-3-yl)boronic acid [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid
Molecular Weight (g/mol) 196.93 172.93 229.36
Predicted Density (g/cm³) ~1.38 1.35 1.52
pKa (Boronic Acid) ~3.3 ~3.27 ~2.9 (due to -CF₃)
Solubility in DMSO High Moderate Low

Notes:

  • The lower pKa of the target compound compared to [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid suggests a more acidic boronic acid group, favoring faster protodeboronation but higher reactivity in basic coupling conditions .
  • High solubility in DMSO (target compound) is advantageous for high-throughput screening in drug discovery .

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